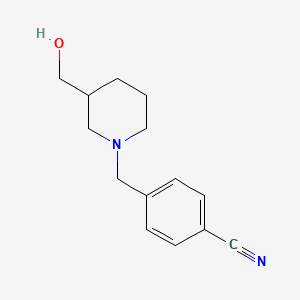

4-((3-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-((3-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile” is a chemical compound with the molecular formula C14H18N2O . It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms . Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions . The synthesis of piperidine-containing compounds has been widespread and is an important task of modern organic chemistry . Protodeboronation of pinacol boronic esters has been reported as a method for the synthesis of certain piperidine derivatives .Molecular Structure Analysis

The molecular structure of “4-((3-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile” includes a piperidine ring attached to a benzonitrile group through a methylene bridge . The piperidine ring also carries a hydroxymethyl group .Chemical Reactions Analysis

Piperidine derivatives undergo various reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 149 - 151 degrees Celsius . Its molecular weight is 230.31 .Aplicaciones Científicas De Investigación

Pharmaceuticals: Antibacterial Agents

Piperidine derivatives have been studied for their potential as antibacterial agents. They can interact with bacterial enzymes and inhibit their function, which can lead to the development of new antibiotics .

Drug Discovery: Molecular Modeling

In drug discovery, piperidine derivatives are used in molecular modeling to understand and predict the interaction between drugs and their targets, which aids in the design of more effective drugs .

Organic Synthesis: Stereocenter Formation

These compounds can be used in organic synthesis to create complex molecules with multiple stereocenters, which are important in the development of chiral drugs .

Material Science: OLEDs

Piperidine derivatives are used as building blocks for creating metal complexes that are highly emissive, which have applications in organic light-emitting diodes (OLEDs) for display and lighting technologies .

Chemical Synthesis: Versatile Ligands

They serve as versatile ligands in chemical synthesis, enabling the construction of a variety of complex molecules for various applications, including medicinal chemistry .

Medicinal Chemistry: Nitrogenous Heterocycles

As nitrogenous heterocycles, piperidine derivatives are ubiquitous in nature and medicaments, playing a crucial role in the development of new therapeutic agents .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a dry place .

Direcciones Futuras

Piperidine derivatives are a significant area of research in the pharmaceutical industry, with more than 7000 piperidine-related papers published in the last five years . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research will likely continue to explore the synthesis, functionalization, and pharmacological application of piperidine derivatives .

Mecanismo De Acción

Target of Action

It’s known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .

Mode of Action

Piperidine derivatives are known to undergo various intra- and intermolecular reactions . For instance, the use of esters of 3-oxocarboxylic acid instead of aldehyde can result in a product containing four stereocenters . Moreover, the resulting piperidinol undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine .

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of biological and pharmacological activities .

Pharmacokinetics

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Result of Action

Piperidine derivatives are known to have a wide range of pharmacological applications .

Action Environment

The synthesis and functionalization of piperidine derivatives are known to be influenced by various factors .

Propiedades

IUPAC Name |

4-[[3-(hydroxymethyl)piperidin-1-yl]methyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c15-8-12-3-5-13(6-4-12)9-16-7-1-2-14(10-16)11-17/h3-6,14,17H,1-2,7,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZSLDZRQZSKBKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=C(C=C2)C#N)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((3-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[benzyl(methyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2996185.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide](/img/structure/B2996187.png)

![N-(3-fluoro-4-methylphenyl)-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2996189.png)

![N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2996197.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2,4-dimethoxybenzamide](/img/structure/B2996200.png)

![methyl 3-[4-cyano-3-methyl-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyrido[1,2-a]benzimidazol-2-yl]propanoate](/img/structure/B2996202.png)